4H-thieno[3,2-b]pyrrol-5-ylmethanol
Description
4H-Thieno[3,2-b]pyrrol-5-ylmethanol (IUPAC name: (4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanol) is a heterocyclic compound featuring a fused thiophene-pyrrole core with a hydroxymethyl (-CH2OH) substituent at the 5-position and a methyl group at the 4-position. Its molecular formula is C8H9NOS, with a molecular weight of 167.23 g/mol and a melting point of 103–104°C . This compound serves as a versatile intermediate in organic synthesis, particularly for constructing bioactive molecules and polymers .
Properties
IUPAC Name |
4H-thieno[3,2-b]pyrrol-5-ylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NOS/c9-4-5-3-7-6(8-5)1-2-10-7/h1-3,8-9H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHATCDMLOWBIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1NC(=C2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-thieno[3,2-b]pyrrol-5-ylmethanol typically involves the reduction of ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate. The reduction is carried out using lithium aluminium hydride in tetrahydrofuran at low temperatures (0°C to room temperature). The reaction mixture is then quenched with aqueous sodium hydroxide, and the product is extracted using dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired product in large quantities.
Chemical Reactions Analysis
Types of Reactions
4H-thieno[3,2-b]pyrrol-5-ylmethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to modify the thiophene or pyrrole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene or pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride and sodium borohydride are commonly used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.
Major Products Formed
Oxidation: Formation of 4H-thieno[3,2-b]pyrrole-5-carboxaldehyde or 4H-thieno[3,2-b]pyrrole-5-carboxylic acid.
Reduction: Formation of reduced derivatives of the thiophene or pyrrole rings.
Substitution: Formation of substituted derivatives with various functional groups attached to the thiophene or pyrrole rings.
Scientific Research Applications
4H-thieno[3,2-b]pyrrol-5-ylmethanol has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active molecules, including antiviral and anticancer agents.
Organic Synthesis: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The compound is explored for its potential use in organic electronics and as a component in conductive polymers.
Mechanism of Action
The mechanism of action of 4H-thieno[3,2-b]pyrrol-5-ylmethanol depends on its specific application. In medicinal chemistry, derivatives of this compound have been shown to inhibit enzymes such as lysine-specific demethylase 1 (LSD1), which plays a role in gene regulation by modifying histone methylation . The inhibition of LSD1 can lead to changes in gene expression, which is of interest in cancer therapy.
Comparison with Similar Compounds
Comparison with Structural Analogues
2.1. Functional Group Variations at the 5-Position
The 5-position of the thienopyrrole scaffold is highly modifiable, leading to diverse derivatives with distinct properties:
| Compound Name | Substituent at 5-Position | Molecular Formula | Melting Point (°C) | Key Applications |
|---|---|---|---|---|
| 4H-Thieno[3,2-b]pyrrol-5-ylmethanol | -CH2OH | C8H9NOS | 103–104 | Polymer precursors, antiviral leads |
| 4H-Thieno[3,2-b]pyrrole-5-carbaldehyde | -CHO | C8H7NOS | 63–64 | Intermediate for Schiff base synthesis |
| Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate | -COOCH3 | C8H7NO2S | 127–129 | Esterification reactions |
| 4H-Thieno[3,2-b]pyrrole-5-carboxylic acid | -COOH | C7H5NO2S | >320 (decomposes) | Enzyme inhibitor scaffolds |
- Reactivity: The hydroxymethyl group in this compound enables condensation reactions (e.g., with pyrrole to form polymers) , while the aldehyde derivative undergoes nucleophilic additions. Carboxylic acid and ester derivatives are less reactive but serve as stable intermediates for amide formation .
2.2. Substituent Variations at the 4-Position
The 4-position on the pyrrole ring influences electronic and steric properties:
- Electronic Effects : Allyl and benzyl groups increase electron density, enhancing reactivity in electrophilic substitutions.
- Pharmacokinetics : Bulky substituents like benzyl improve metabolic stability and target affinity .
Key Research Findings
- SAR Studies: Substituents at the 5-position (e.g., hydroxymethyl vs. carboxamide) dictate antiviral potency. Carboxamide derivatives show 10-fold higher activity than methanol analogues against Sindbis virus .
- Thermal Stability: Carboxylic acid derivatives decompose above 320°C, making them unsuitable for high-temperature applications, whereas methanol and aldehyde derivatives are more processable .
Biological Activity
4H-thieno[3,2-b]pyrrol-5-ylmethanol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a fused ring system comprising a thiophene and a pyrrole ring. Its unique structure allows it to act as a versatile building block in the synthesis of various biologically active compounds. The presence of the hydroxyl group enhances its reactivity and potential for further functionalization, making it an important intermediate in drug development.
Antiviral Properties
One of the notable biological activities of this compound is its antiviral effect, particularly against the hepatitis C virus (HCV). The compound acts as an allosteric inhibitor of the RNA-dependent RNA polymerase, which is crucial for viral replication. This inhibition disrupts the viral life cycle and may provide a therapeutic avenue for treating HCV infections.
Anticancer Activity
Research indicates that this compound also exhibits anticancer properties. It influences histone methylation pathways , which are vital for regulating gene expression in cancer cells. By disrupting these pathways, the compound may inhibit tumor growth and promote apoptosis in malignant cells .
The compound's mechanism involves several biochemical interactions:
- Targeting Lysine-Specific Demethylases (KDM1) : It inhibits KDM1 enzymes that demethylate histones, thereby affecting chromatin structure and gene expression related to cell proliferation and survival.
- Interference with Viral Polymerase : The allosteric inhibition of HCV polymerase prevents the virus from replicating effectively within host cells.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by its synthesis involving lithium aluminum hydride reduction under controlled conditions. This synthetic route is crucial for obtaining the compound in high purity for biological testing. The compound's stability and solubility are essential factors influencing its bioavailability and therapeutic efficacy.
Research Findings and Case Studies
Recent studies have highlighted various aspects of this compound:
- Antiviral Efficacy : In vitro studies demonstrated significant antiviral activity against HCV, with IC50 values indicating effective inhibition at low concentrations. These findings suggest potential applications in developing HCV therapies.
- Anticancer Effects : Experimental models showed that treatment with this compound resulted in reduced viability of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The compound's ability to induce apoptosis was confirmed through various assays measuring cell viability and apoptotic markers .
- Comparative Studies : Comparative analyses with similar compounds revealed that this compound possesses unique properties due to its hydroxyl group, allowing for enhanced interactions with biological targets compared to other thienopyrrole derivatives .
Future Directions
The ongoing research into this compound suggests several promising avenues:
- Development of Novel Antiviral Agents : Given its efficacy against HCV, further studies could explore its potential as a lead compound for designing new antiviral drugs.
- Exploration in Cancer Therapy : Investigating the compound's effects on other cancer types may reveal broader applications in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
